N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a unique structure combining furan and tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the amide group.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The furan rings may also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- N-(Furan-2-ylmethyl)tetrahydrofuran-2-carboxamide
- N-(2,3-Dihydrobenzofuran-2-ylmethyl)tetrahydrofuran-3-carboxamide
Comparison: N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide is unique due to the presence of both furan and tetrahydrofuran rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(11-4-6-18-9-11)15-7-12-1-2-13(19-12)10-3-5-17-8-10/h1-3,5,8,11H,4,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQOAIKMCVATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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